tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
The compound contains a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. It also has a tert-butyl carboxylate group and a 1H-1,2,3,4-tetrazol-5-yl group attached to it. The presence of these groups could potentially impart interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[1,2-a]pyrazine core, the tert-butyl carboxylate group, and the 1H-1,2,3,4-tetrazol-5-yl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in esterification or amidation reactions. The tetrazole ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate group could impart polarity to the molecule, while the bicyclic core could contribute to its rigidity .Scientific Research Applications
Synthesis and Properties of Related Compounds
One area of research involves the synthesis and characterization of N-substituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones, highlighting the reactions of methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates with N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines. These reactions afford new pyrrole-containing heterocyclic systems, exploring the reduction of these compounds with different reagents (Mokrov et al., 2010). This research provides a foundation for understanding the synthesis routes and properties of similar heterocyclic compounds.
Regioselectivity and Reaction Media in Synthesis
Another significant study presents the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the regioselectivity and reaction media effects. This work highlights the synthesis techniques and the importance of choosing appropriate reaction conditions to achieve desired structural features (Martins et al., 2012). Such methodologies are relevant for the synthesis of structurally complex compounds like the one .
Structural Characterization of Heterocyclic Compounds
Research on the structural characterization of heterocyclic compounds, such as the study on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provides insights into the molecular structures and interactions within such compounds. The determination of dihedral angles and structural conformations through X-ray crystallography offers valuable information for the design and synthesis of new chemical entities (Richter et al., 2009).
Anionic Cascade Recyclization Studies
The study on anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems showcases advanced synthetic techniques that enable the transformation of one heterocyclic system to another. This research demonstrates the potential for complex molecular rearrangements and the synthesis of novel heterocyclic compounds (Ivanov, 2020).
Mechanism of Action
Mode of action
The tetrazole group can act as a hydrogen bond acceptor, which might allow it to interact with proteins in a similar way to carboxylic acids .
Biochemical pathways
Without specific information on “tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate”, it’s hard to say which biochemical pathways it might affect. Compounds with a tetrazole group are often involved in pathways related to inflammation and blood pressure regulation .
Pharmacokinetics
The tert-butyl group is often used in drug design to improve the metabolic stability of a compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 1-methyl-6-(2H-tetrazol-5-yl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-9-10-5-6-11(12-15-17-18-16-12)20(10)8-7-19(9)13(21)22-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOUMWEDZGGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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